molecular formula C14H13F3N2O4 B7354174 1-[(2R)-2-hydroxypropyl]-3-[4-oxo-2-(trifluoromethyl)chromen-6-yl]urea

1-[(2R)-2-hydroxypropyl]-3-[4-oxo-2-(trifluoromethyl)chromen-6-yl]urea

カタログ番号 B7354174
分子量: 330.26 g/mol
InChIキー: DEYKJLZAGWNVSQ-SSDOTTSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2R)-2-hydroxypropyl]-3-[4-oxo-2-(trifluoromethyl)chromen-6-yl]urea is a chemical compound that has gained significant attention in scientific research. This compound is also known as LY294002, which is a selective inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in various cellular functions, including cell growth, proliferation, differentiation, and survival. Inhibition of PI3Ks has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.

作用機序

1-[(2R)-2-hydroxypropyl]-3-[4-oxo-2-(trifluoromethyl)chromen-6-yl]urea inhibits the activity of PI3Ks by binding to the ATP-binding pocket of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, which leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway. This inhibition ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit angiogenesis, and modulate the immune response. Furthermore, the compound has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

One of the main advantages of using 1-[(2R)-2-hydroxypropyl]-3-[4-oxo-2-(trifluoromethyl)chromen-6-yl]urea in lab experiments is its selectivity towards PI3Ks. The compound has been shown to inhibit the activity of all class I PI3K isoforms, which makes it a valuable tool compound for studying the role of PI3Ks in various cellular processes. However, the compound has been shown to have limited bioavailability, which may limit its therapeutic potential in vivo.

将来の方向性

There are several future directions for the use of 1-[(2R)-2-hydroxypropyl]-3-[4-oxo-2-(trifluoromethyl)chromen-6-yl]urea in scientific research. One of the future directions is the development of more potent and selective PI3K inhibitors based on the structure of LY294002. Furthermore, the compound has been shown to have potential in combination therapy with other anticancer agents, which may improve its therapeutic potential in cancer treatment. Finally, the compound has been shown to have neuroprotective effects, which may lead to the development of novel therapies for neurodegenerative diseases.

合成法

The synthesis of 1-[(2R)-2-hydroxypropyl]-3-[4-oxo-2-(trifluoromethyl)chromen-6-yl]urea involves the reaction of 6-chloro-4-hydroxy-2-trifluoromethylchromen-7-one with 2-amino-1-propanol in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom by the hydroxyl group, followed by a condensation reaction between the resulting intermediate and 2-amino-1-propanol.

科学的研究の応用

1-[(2R)-2-hydroxypropyl]-3-[4-oxo-2-(trifluoromethyl)chromen-6-yl]urea has been extensively used in scientific research as a tool compound to study the role of PI3Ks in various cellular processes. The compound has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This inhibition has been demonstrated to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.

特性

IUPAC Name

1-[(2R)-2-hydroxypropyl]-3-[4-oxo-2-(trifluoromethyl)chromen-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O4/c1-7(20)6-18-13(22)19-8-2-3-11-9(4-8)10(21)5-12(23-11)14(15,16)17/h2-5,7,20H,6H2,1H3,(H2,18,19,22)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYKJLZAGWNVSQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。